2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, and a thiazole ring substituted with a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable propoxyphenyl halide.
Sulfonylation: The chlorophenyl sulfonyl group can be introduced by reacting the intermediate with chlorosulfonic acid or a suitable sulfonyl chloride.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution can be promoted by reagents like bromine (Br2) or iodine (I2).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, especially those involving sulfonyl or thiazole groups.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Industrial Chemistry: The compound may find applications in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can act as an electrophilic center, while the thiazole ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide: Lacks the propoxy group, which may affect its solubility and binding properties.
2-((4-methylphenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide: The methyl group may alter the compound’s reactivity and biological activity.
2-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide: The methoxy group may influence the compound’s electronic properties and interactions with biological targets.
Uniqueness
2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is unique due to the presence of both the chlorophenyl sulfonyl group and the propoxyphenyl thiazole moiety. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-2-11-27-16-7-3-14(4-8-16)18-12-28-20(22-18)23-19(24)13-29(25,26)17-9-5-15(21)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEQWMSBBDTTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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